9-(4-methylphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Overview
Description
9-(4-methylphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a useful research compound. Its molecular formula is C20H20O3 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.14124450 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spectroscopic and Computational Analysis
In a study by Kumar et al. (2020), hexahydroacridine-1,8(2H,5H)-dione derivatives, which are structurally similar to 9-(4-methylphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, were examined using spectroscopic and computational methods. The research aimed to understand their structural and electronic properties, which are fundamental to their applications in scientific research, especially in the pharmacological domain. This includes the analysis of their equilibrium geometries, IR spectra, and molecular docking studies to infer inhibition properties, potentially relevant in drug design and discovery (Kumar et al., 2020).
Antibacterial Activity
A study by Retnosari et al. (2021) investigated the antibacterial activity of compounds structurally related to this compound. These derivatives demonstrated significant antibacterial properties against various bacteria strains such as Staphylococcus epidermidis and Pseudomonas aeruginosa. This suggests potential applications in developing antibacterial agents and understanding the structure-activity relationship in antimicrobial research (Retnosari et al., 2021).
Anticancer Agent Evaluation
Mulakayala et al. (2012) explored the anticancer potential of 1,8-dioxo-octahydroxanthenes, which include compounds similar to the one . The study focused on their synthesis and evaluation as potential anticancer agents, with some compounds showing promising anti-proliferative properties against cancer cell lines. This highlights the role of these derivatives in cancer research, potentially leading to new therapeutic agents (Mulakayala et al., 2012).
Antimicrobial Screening
Angajala et al. (2017) synthesized novel derivatives of this compound and evaluated their antimicrobial properties. The study emphasized the importance of these compounds in antimicrobial research, potentially leading to the development of new drugs and treatments for various infections (Angajala et al., 2017).
Properties
IUPAC Name |
9-(4-methylphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-12-8-10-13(11-9-12)18-19-14(21)4-2-6-16(19)23-17-7-3-5-15(22)20(17)18/h8-11,18H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSVXUNGVSQDOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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